![molecular formula C14H25BO4Si B13881058 2-[3-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid](/img/structure/B13881058.png)
2-[3-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid is a boronic acid derivative that features a tert-butyl(dimethyl)silyl group attached to a phenoxy group, which is further connected to an ethylboronic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid typically involves the protection of phenolic hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The resulting silyl-protected phenol is then reacted with ethylboronic acid under suitable conditions to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The silyl group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles like fluoride ions (from tetra-n-butylammonium fluoride, TBAF) can be used to replace the silyl group.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Corresponding alcohols or hydrocarbons.
Substitution: Phenolic derivatives with different functional groups.
Applications De Recherche Scientifique
2-[3-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers
Mécanisme D'action
The mechanism of action of 2-[3-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The silyl group provides stability and protection to the phenolic hydroxyl group, allowing for selective reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[[Tert-butyl(dimethyl)silyl]oxy]-2,2-dimethylpropanal: A compound with a similar silyl-protected phenol structure.
Tert-butyl(dimethyl)silyl-2-{[tert-butyl(dimethyl)silyl]oxy}-3-(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)acrylate: Another silyl-protected phenol derivative.
Uniqueness
2-[3-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid is unique due to its combination of a boronic acid group and a silyl-protected phenol. This dual functionality allows for versatile applications in synthesis and research, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C14H25BO4Si |
|---|---|
Poids moléculaire |
296.24 g/mol |
Nom IUPAC |
2-[3-[tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid |
InChI |
InChI=1S/C14H25BO4Si/c1-14(2,3)20(4,5)19-13-8-6-7-12(11-13)18-10-9-15(16)17/h6-8,11,16-17H,9-10H2,1-5H3 |
Clé InChI |
QRRFYCHIEGRCEJ-UHFFFAOYSA-N |
SMILES canonique |
B(CCOC1=CC(=CC=C1)O[Si](C)(C)C(C)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



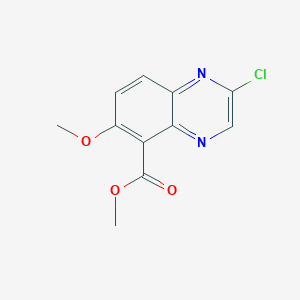

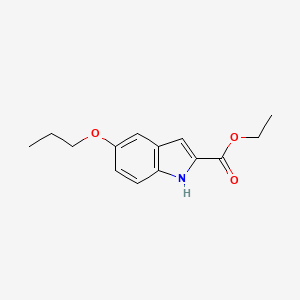
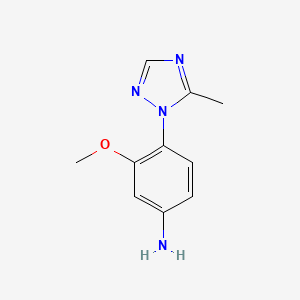
![3-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzonitrile](/img/structure/B13881014.png)
![6-[(2-Methylimidazol-1-yl)methyl]pyridin-2-amine](/img/structure/B13881022.png)
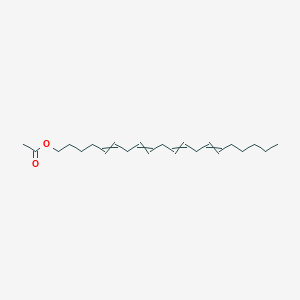

![3-Methoxy-4-(3-methyl[1,2,4]triazol-1-yl)benzaldehyde](/img/structure/B13881046.png)
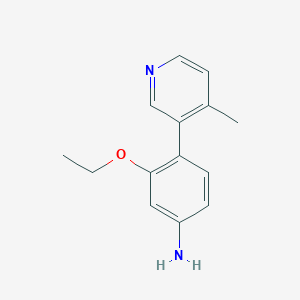
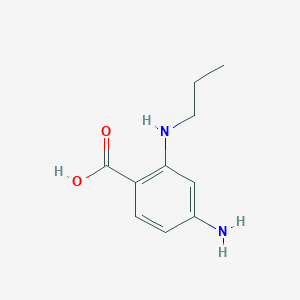
![tert-butyl N-[2-(3-methylphenyl)ethyl]carbamate](/img/structure/B13881092.png)

